molecular formula C17H14N4O4S B2605292 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-97-8

1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2605292
CAS RN: 899947-97-8
M. Wt: 370.38
InChI Key: CZPVJRIKIUAIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O4S and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research into the synthesis and biological activity evaluation of novel Rho Kinase inhibitors has shown promising results. Compounds structurally similar to 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrated good activities against ROCK I, and further studies indicated potential vasorelaxant activity in rat basilar artery ring (Yao et al., 2018).

Chiral Resolution and Biological Applications

Chiral resolution of related compounds has been performed to isolate enantiomerically pure isomers, which have shown potent and selective biological activities, such as 5-HT3 receptor antagonistic activity (Harada et al., 1997).

Synthetic Methods and Biological Activities

Studies on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which share structural features with the compound , have revealed valuable biological activities. These studies emphasize the efficiency of microwave-assisted reaction conditions, providing higher yields in shorter times than conventional methods (Youssef et al., 2012).

Antibacterial and Antifungal Activities

Research into the synthesis of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide derivatives, starting from 2-amino-5-nitrothiazole, revealed promising antibacterial and antifungal activities against selected bacteria and fungi, and antitubercular activity against M. tuberculosis (Samadhiya et al., 2013).

Metabolism and Disposition Studies

The use of 19F-NMR spectroscopy in drug-discovery programs to support the selection of candidates has been documented. Studies on the metabolic fate and excretion balance of related compounds in rats and dogs revealed that these compounds are primarily eliminated by metabolism (Monteagudo et al., 2007).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-11-4-2-5-12(8-11)10-20-7-3-6-13(16(20)23)15(22)19-17-18-9-14(26-17)21(24)25/h2-9H,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPVJRIKIUAIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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